![molecular formula C25H33N5O2 B3027517 ITK inhibitor 2 CAS No. 1309784-09-5](/img/structure/B3027517.png)
ITK inhibitor 2
説明
ITK (Interleukin-2-inducible T-cell kinase) is a non-receptor tyrosine kinase that plays a crucial role in T-cell activation and differentiation. ITK inhibitors have been developed to target T-cell-mediated immune responses, including autoimmune diseases and transplant rejection. ITK inhibitor 2 is a potent and selective inhibitor of ITK that has been extensively studied for its biochemical and physiological effects.
科学的研究の応用
Role in T-cell Signaling and Immune Responses
ITK (interleukin-2-inducible T-cell kinase) is pivotal in T-cell signaling, and its inhibition can modulate immune responses. ITK inhibitors like ITK inhibitor 2 play a significant role in the pathogenesis of various diseases, including infectious, autoimmune, and neoplastic conditions. By influencing T-cell signaling, these inhibitors can alter immune responses, potentially contributing to the treatment of these diseases. For instance, ibrutinib, an ITK inhibitor, has been shown to potently inhibit ITK alongside BTK (Bruton tyrosine kinase), demonstrating broad therapeutic utility in different disease models such as chronic lymphocytic leukemia, parasitic infections, and infectious diseases (Dubovsky et al., 2013).
Development and Optimization of ITK Inhibitors
The development of selective ITK inhibitors has been a focus of several studies. These studies involve structure-based design and optimization of chemical compounds to enhance their inhibitory activity and selectivity for ITK. For example, the discovery of 3-aminopyrid-2-ones as potent and selective ITK inhibitors highlights the importance of the structural arrangement in the kinase active site for achieving optimal selectivity and efficacy (Charrier et al., 2011).
Novel Approaches in ITK Inhibition
Advances in ITK inhibitor design have included targeting specific conformations of ITK, such as its inactive state. Allosteric inhibitors that bind to a novel site on ITK, distinct from the ATP site, have been discovered. These inhibitors have shown high selectivity and efficacy in both enzymatic assays and cell-based models, offering new avenues for ITK-targeted therapy (Han et al., 2014).
ITK Inhibitors in T-cell Leukemia/Lymphoma
Specific ITK inhibitors have demonstrated anti-proliferative effects against T leukemia/lymphoma cell lines. These inhibitors work by targeting the ATP binding pocket of ITK, thereby inhibiting key signaling pathways in T and mast cells. This suggests the potential use of ITK inhibitors in treating T-cell leukemia/lymphoma (Tang et al., 2019).
ITK Inhibitors in Asthma and Allergic Diseases
Selective ITK inhibitors have shown promise in reducing lung inflammation and other symptoms in models of allergic asthma. By acting as immunosuppressive agents, these inhibitors can modulate immune responses in allergic conditions (Machine Learning Study, 2019).
特性
IUPAC Name |
(2S)-N-[2-(6,6-dimethyl-1,4,5,7-tetrahydroindazol-3-yl)-1H-indol-6-yl]-N-methyl-2-morpholin-4-ylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O2/c1-16(30-9-11-32-12-10-30)24(31)29(4)18-6-5-17-13-21(26-20(17)14-18)23-19-7-8-25(2,3)15-22(19)27-28-23/h5-6,13-14,16,26H,7-12,15H2,1-4H3,(H,27,28)/t16-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZXGCPVQQOASC-INIZCTEOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1=CC2=C(C=C1)C=C(N2)C3=NNC4=C3CCC(C4)(C)C)N5CCOCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)C1=CC2=C(C=C1)C=C(N2)C3=NNC4=C3CCC(C4)(C)C)N5CCOCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。